![molecular formula C22H30N6O3S B2771407 N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1112348-31-8](/img/structure/B2771407.png)
N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the sec-butyl group and the diethylamino-oxoethylthio moiety. Common reagents and conditions include:
Formation of the triazoloquinazoline core: This step may involve cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sec-butyl group: This can be achieved through alkylation reactions using sec-butyl halides.
Attachment of the diethylamino-oxoethylthio moiety: This step may involve nucleophilic substitution reactions using diethylamine and thiol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound disrupts bacterial cell walls and inhibits protein synthesis.
- Case Study : A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Properties
The quinazoline derivatives have been extensively studied for their anticancer properties:
- In vitro Studies : Cell line studies have shown that the compound induces apoptosis in cancer cells by activating specific pathways associated with programmed cell death.
- Research Findings : A notable study reported that similar compounds reduced tumor growth in xenograft models by inhibiting angiogenesis.
Insecticidal Activity
The compound has also been explored for its potential use in pest control:
- Mechanism : It acts as an insecticide by interfering with the nervous system of target pests.
- Field Trials : Trials conducted in agricultural settings showed a reduction in pest populations when applied at recommended dosages.
Data Table of Biological Activities
Mecanismo De Acción
The mechanism of action of “N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
Triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core and may exhibit similar biological activities.
Sec-butyl derivatives: Compounds with the sec-butyl group may have comparable chemical properties.
Diethylamino derivatives: These compounds contain the diethylamino moiety and may have similar pharmacological effects.
Uniqueness
“N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Actividad Biológica
N-(butan-2-yl)-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound with a molecular formula of C22H30N6O3S and a molecular weight of 458.6 g/mol. This compound is part of the triazoloquinazoline class and has garnered attention for its potential biological activities, including enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The compound features several distinct structural motifs:
- Triazoloquinazoline Core : This core structure is known for its biological activity.
- Diethylcarbamoyl Group : This moiety may enhance solubility and bioavailability.
- Butan-2-yl Chain : This branched alkyl group is thought to influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Signaling Pathways : By interacting with signaling molecules, it may alter pathways related to apoptosis and immune responses.
Anticancer Properties
Recent studies have evaluated the anticancer potential of related triazoloquinazoline derivatives. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research:
- Cholinesterase Inhibition : Some derivatives have demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound A | 10.4 | 7.7 |
Compound B | 5.4 | 9.9 |
Case Studies
- Study on Triazoloquinazolines : A study investigated various derivatives of triazoloquinazoline, revealing that modifications at the 1-position significantly affect their biological activity. The presence of electron-withdrawing groups enhanced enzyme inhibition properties.
- Cytotoxicity Evaluation : In a comparative analysis, compounds similar to this compound were tested against several cancer cell lines. Results indicated that certain structural variations led to increased cytotoxicity, suggesting a structure–activity relationship (SAR).
Propiedades
IUPAC Name |
N-butan-2-yl-3-[1-[2-(diethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-5-15(4)23-18(29)12-13-27-20(31)16-10-8-9-11-17(16)28-21(27)24-25-22(28)32-14-19(30)26(6-2)7-3/h8-11,15H,5-7,12-14H2,1-4H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGURMVUKVQPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.